Zafirlukast Impurity D-d7 is a deuterated form of Zafirlukast, which means that it contains deuterium atoms replacing certain hydrogen atoms in its molecular structure. This modification is significant for analytical purposes, particularly in pharmacokinetic studies where isotopic labeling can help trace the compound's metabolism and distribution in biological systems. The compound's classification falls under pharmaceutical impurities, particularly those related to the synthesis and degradation of Zafirlukast.
The synthesis of Zafirlukast Impurity D-d7 typically involves the modification of the parent compound Zafirlukast through deuteration processes. This can be achieved using various chemical reactions that introduce deuterium at specific positions within the molecular framework.
The molecular formula for Zafirlukast Impurity D-d7 is , with a molecular weight of approximately 582.72 g/mol. The structural modifications due to deuteration can be visualized as follows:
The chemical reactions involved in synthesizing Zafirlukast Impurity D-d7 include:
Zafirlukast works by antagonizing the cysteinyl leukotriene receptor, thereby inhibiting bronchoconstriction and reducing mucus secretion in asthma patients. The presence of impurities like Zafirlukast Impurity D-d7 does not significantly alter this mechanism but provides a valuable tool for understanding drug metabolism through isotopic labeling.
Zafirlukast Impurity D-d7 exhibits similar physical properties to its parent compound, such as solubility in organic solvents and stability under standard laboratory conditions. Specific data includes:
Zafirlukast Impurity D-d7 is primarily utilized in research settings for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: